molecular formula C13H13NO5 B12912449 Methyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate CAS No. 89205-02-7

Methyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B12912449
CAS No.: 89205-02-7
M. Wt: 263.25 g/mol
InChI Key: QQIKXVFRUQSUKF-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile and a carboxylic acid derivative in the presence of a base. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Methyl 5-(3,4-dimethoxyphenyl)oxazole-4-carboxylate is unique due to the presence of two methoxy groups on the phenyl ring. These groups can influence the compound’s reactivity, solubility, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

89205-02-7

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO5/c1-16-9-5-4-8(6-10(9)17-2)12-11(13(15)18-3)14-7-19-12/h4-7H,1-3H3

InChI Key

QQIKXVFRUQSUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)OC)OC

Origin of Product

United States

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